2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine
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Description
2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C27H35N5O3S and its molecular weight is 509.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with similar structural motifs have been synthesized for their antimicrobial activities. For instance, novel triazole derivatives have been created to explore their potential against various microorganisms. The inclusion of piperazine and methoxyphenyl groups in these compounds contributes to their antimicrobial efficacy, suggesting that 2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine could similarly be explored for antimicrobial properties (H. Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from natural products, such as visnagenone and khellinone, has led to the discovery of anti-inflammatory and analgesic agents. These compounds often incorporate pyrimidinyl and piperazine structures, indicating the potential of this compound in similar applications (A. Abu‐Hashem et al., 2020).
Crystal Structure and Computational Analysis
The structural analysis of compounds featuring piperazine and methoxyphenyl groups, through techniques like crystallography and density functional theory (DFT), provides insights into their reactivity and potential binding sites for biological targets. This approach is crucial for designing compounds with specific pharmacological activities, suggesting a similar pathway for exploring the applications of this compound (K. Kumara et al., 2017).
Pharmacologically Active Compounds
The exploration of benzimidazole derivatives for pharmacological activities, including antiarrhythmic and antiserotonin effects, highlights the potential of structurally complex molecules in drug discovery. The incorporation of piperazine and pyrimidinyl groups in these compounds underscores the relevance of this compound for similar studies (O. Zhukovskaya et al., 2017).
Properties
IUPAC Name |
2-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O3S/c1-19-7-10-22(11-8-19)29-25-17-20(2)28-26(30-25)31-13-15-32(16-14-31)36(33,34)24-18-21(27(3,4)5)9-12-23(24)35-6/h7-12,17-18H,13-16H2,1-6H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBRSBDLQAZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.